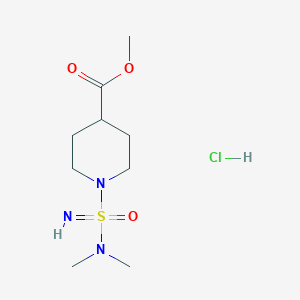

![molecular formula C19H23N3O3S B3020313 (5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704512-58-2](/img/structure/B3020313.png)

(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

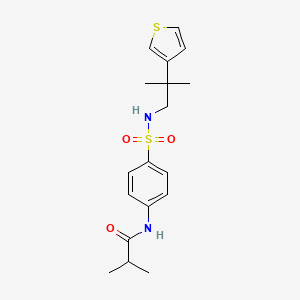

The compound of interest, (5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, is a complex molecule that appears to be related to the family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse pharmacological activities and are often explored for their potential medicinal properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), was synthesized using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid . This method is highlighted for its simplicity and environmental friendliness, as it avoids the use of hazardous solvents. Such a synthesis approach may be applicable to the compound of interest, suggesting that a similar green chemistry method could be employed.

Molecular Structure Analysis

The molecular structure of DPPPM, a related compound, was analyzed using Density Functional Theory (DFT) with B3LYP hybrid functional and a 6-311++G (d, p) basis set . The structural parameters, including bond lengths, bond angles, and dihedral angles, were obtained from optimized molecular geometry. The molecule was found to have a non-planar structure with C1 point group symmetry. These findings could provide insights into the molecular structure of the compound of interest, as it may share similar structural features due to the presence of the pyrazole core.

Chemical Reactions Analysis

The chemical reactivity of DPPPM was studied through computational calculations, which included the analysis of frontier molecular orbitals, molecular electrostatic potential (MESP), and global chemical reactivity parameters . These results indicated that the molecule possesses good strength and stability. Although the specific chemical reactions of the compound of interest are not discussed, the reactivity of pyrazole derivatives can be inferred from such studies, suggesting that the compound may exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical properties of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, were characterized by 1H NMR, MS, and IR spectra data . Its crystal structure was determined by X-ray diffraction, revealing that it crystallizes in the triclinic space group P-1. The unit cell parameters and crystallographic data were provided, along with the final R factor . These physical and chemical properties are crucial for understanding the behavior of the compound under various conditions and can be used as a reference for the compound of interest, assuming structural similarities.

Propiedades

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-13-18(12-20-22(13)14-6-4-3-5-7-14)19(23)21-15-8-9-16(21)11-17(10-15)26(2,24)25/h3-7,12,15-17H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVNAUFMJBGVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)

![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)

![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)